C12H14BrIO5

Description

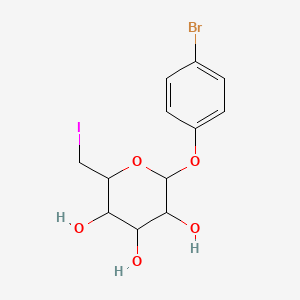

C₁₂H₁₄BrIO₅ is a halogenated organic compound containing bromine (Br), iodine (I), and oxygen (O) substituents. The presence of iodine and bromine confers distinct electronic and steric properties, influencing reactivity, polarity, and biological interactions. NMR data from structurally related compounds (e.g., ¹H and ¹³C NMR in CDCl₃) are critical for confirming stereochemistry and substituent positions .

Properties

Molecular Formula |

C12H14BrIO5 |

|---|---|

Molecular Weight |

445.04 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H14BrIO5/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,15-17H,5H2 |

InChI Key |

KMKUGSBGWATLAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CI)O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H14BrIO5 typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromophenol and iodinated compounds.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Reaction Steps: The synthetic route may involve halogenation, etherification, and hydroxylation reactions. For instance, bromophenol can undergo iodination to introduce the iodine atom, followed by etherification with an oxane derivative to form the final compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Raw Material Procurement: Sourcing high-purity bromophenol and iodinated intermediates.

Reaction Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield.

Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C12H14BrIO5: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.

Substitution: The bromine and iodine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dehalogenated alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

C12H14BrIO5: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C12H14BrIO5 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A: C₆H₅BBrClO₂ (CAS 1046861-20-4)

- Molecular Weight : 235.27 g/mol (vs. ~449.05 g/mol for C₁₂H₁₄BrIO₅).

- Halogens : Bromine (Br) and chlorine (Cl) vs. Br and I in C₁₂H₁₄BrIO₅.

- Log P : XLOGP3 = 2.15 (indicating moderate lipophilicity) .

- Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

Compound B: C₁₅H₁₃NO (CAS 1215-59-4)

- Molecular Weight : 223.27 g/mol.

- Functional Groups : Indole-derived structure with an oxazole ring.

- Log S : -2.99 (indicating lower aqueous solubility than C₁₂H₁₄BrIO₅) .

- Synthesis : Utilizes Pd-catalyzed cross-coupling reactions, similar to methods for halogenated analogs .

Table 1: Key Comparative Properties

Research Findings and Implications

Halogen Effects

- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and polarizability increase molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability. This contrasts with chlorine’s smaller size and higher electronegativity, which favor solubility .

- Reactivity : Bromine in C₆H₅BBrClO₂ participates in Suzuki-Miyaura couplings, while iodine in C₁₂H₁₄BrIO₅ may enable Ullmann or nucleophilic aromatic substitutions .

Molecular Weight and Solubility

- Higher molecular weight in C₁₂H₁₄BrIO₅ (vs. C₆H₅BBrClO₂ and C₁₅H₁₃NO) correlates with lower predicted solubility (Log S < -3.0), limiting its use in aqueous systems but favoring lipid-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.